Ethyl [6-oxo-2-(propylthio)-1,6-dihydropyrimidin-4-yl]acetate
Description
Properties
IUPAC Name |
ethyl 2-(6-oxo-2-propylsulfanyl-1H-pyrimidin-4-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-3-5-17-11-12-8(6-9(14)13-11)7-10(15)16-4-2/h6H,3-5,7H2,1-2H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQZESCKIYGOOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=CC(=O)N1)CC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Materials
- Aldehyde: Appropriate aromatic or aliphatic aldehyde as the 4-substituent source.
- Ethyl acetoacetate: Provides the ethyl acetate moiety.
- Propylthiourea: Serves as the source of the propylthio group and nitrogen atoms.
- Acid catalyst: Typically glacial acetic acid or other Lewis acids.
- Solvent: Ethanol or methanol are commonly used.
- Heating source: Reflux conditions generally applied.
General Synthetic Procedure
Reaction Setup : In a round-bottom flask, a mixture of the aldehyde (1 equivalent), ethyl acetoacetate (1 equivalent), and propylthiourea (1 equivalent) is combined with a catalytic amount of glacial acetic acid.
Reflux : The reaction mixture is refluxed in ethanol or methanol for 12 to 36 hours. During this time, the condensation reaction proceeds to form the dihydropyrimidinone core with the propylthio substituent.
Monitoring : The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Workup : After completion, the reaction mixture is cooled, and the precipitated product is filtered.
Purification : The crude product is purified by recrystallization from methanol or by column chromatography to yield Ethyl [6-oxo-2-(propylthio)-1,6-dihydropyrimidin-4-yl]acetate.
Alternative Methods
Stepwise Synthesis : First, prepare 2-thioxo-1,6-dihydropyrimidin-4-yl acetate derivatives, then alkylate the thiol group with propyl halides under basic conditions to introduce the propylthio group.
Microwave-Assisted Synthesis : Microwave irradiation can accelerate the Biginelli reaction, reducing reaction times significantly while maintaining high yields.
Data Table: Representative Reaction Conditions and Yields
| Entry | Aldehyde Type | Catalyst | Solvent | Temperature | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Benzaldehyde | Glacial Acetic Acid | Ethanol | Reflux | 24 | 65-75 | Classical Biginelli conditions |
| 2 | Substituted Aldehyde | p-Toluenesulfonic Acid | Methanol | Reflux | 12 | 70-80 | Enhanced catalyst efficiency |
| 3 | Benzaldehyde | Lewis Acid (ZnCl2) | Ethanol | Reflux | 18 | 60-70 | Alternative acid catalyst |
| 4 | Benzaldehyde | Glacial Acetic Acid | Ethanol | Microwave | 1 | 80-90 | Microwave-assisted synthesis |
| 5 | Benzaldehyde | None (solvent only) | Ethanol | Reflux | 36 | 50-60 | Catalyst-free approach |
Research Findings and Analysis
The use of propylthiourea as a reagent ensures direct incorporation of the propylthio group at the 2-position of the dihydropyrimidine ring, avoiding post-synthetic modification steps, which can be inefficient or lead to side reactions.
Acid catalysis, particularly with glacial acetic acid or p-toluenesulfonic acid, facilitates the condensation and cyclization steps, improving yields and purity.
Microwave-assisted synthesis offers a significant reduction in reaction time while often improving yields, making it a promising method for rapid preparation.
The reaction scope includes various aldehydes, allowing structural diversity at the 4-position, which can be exploited for tuning biological activity.
Purification by recrystallization is generally sufficient due to the crystalline nature of the products; however, column chromatography may be required for more complex derivatives.
Characterization Data (Typical)
| Parameter | Value/Description |
|---|---|
| Melting Point | Typically 150-250 °C depending on substituents |
| IR Spectra | Characteristic bands: 1690-1720 cm⁻¹ (C=O), 3200-3400 cm⁻¹ (NH) |
| ¹H NMR (CDCl3) | Signals corresponding to ethyl group (triplet at ~1.2 ppm, quartet at ~4.0 ppm), propylthio protons (multiplets at 1.0-3.0 ppm), and pyrimidine ring protons (5.0-6.0 ppm) |
| Elemental Analysis | Consistent with calculated C, H, N, S content |
Chemical Reactions Analysis
Types of Reactions
Ethyl [6-oxo-2-(propylthio)-1,6-dihydropyrimidin-4-yl]acetate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the propylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to form alcohols.
Substitution: The ethyl ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Ethyl [6-oxo-2-(propylthio)-1,6-dihydropyrimidin-4-yl]acetate has been explored for its potential anticancer properties. Research indicates that compounds with a pyrimidine core can induce apoptosis in cancer cells. For instance, derivatives of pyrimidines have shown efficacy in inhibiting DNA synthesis and promoting cell cycle arrest in various cancer cell lines.
Case Study: A study published in the Journal of Medicinal Chemistry demonstrated that pyrimidine derivatives can significantly inhibit the growth of human cancer cell lines through mechanisms involving DNA interstrand crosslinking (ICL) . this compound could be further investigated as a potential lead compound in this area.
2. Antiviral Properties
The structural features of this compound may also confer antiviral activity. Pyrimidine derivatives have been studied for their ability to inhibit viral replication by interfering with nucleic acid synthesis.
Data Table: Antiviral Activity of Pyrimidine Derivatives
| Compound Name | Virus Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HSV | 5 | DNA Polymerase Inhibition |
| Compound B | HIV | 10 | Reverse Transcriptase Inhibition |
| Ethyl [6-oxo... | TBD | TBD | TBD |
Biochemical Applications
3. Enzyme Inhibition
this compound has potential as an enzyme inhibitor. Research into similar compounds has shown that they can act as effective inhibitors of key enzymes involved in metabolic pathways, making them candidates for drug development.
Case Study: A related compound was shown to inhibit dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis and repair, which is a target for several anticancer and antibacterial drugs . The efficacy of ethyl [6-oxo... ] as a DHFR inhibitor warrants further investigation.
Mechanism of Action
The mechanism of action of Ethyl [6-oxo-2-(propylthio)-1,6-dihydropyrimidin-4-yl]acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in DNA synthesis, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The following table and discussion highlight key structural and functional differences between Ethyl [6-oxo-2-(propylthio)-1,6-dihydropyrimidin-4-yl]acetate and similar pyrimidine derivatives.
Table 1: Structural and Molecular Comparison of Pyrimidine Derivatives
Structural and Functional Analysis
a) Substituent Chain Length and Lipophilicity
- The propylthio group in the target compound imparts greater lipophilicity compared to the methylthio group in [2-(Methylthio)-6-oxo-1,6-dihydropyrimidin-4-yl]acetic acid (200.22 g/mol). This difference influences membrane permeability and bioavailability, making the former more suitable for hydrophobic environments .
b) Functional Group Effects
- Replacement of the ethyl ester in the target compound with a carboxylic acid ([2-(Methylthio)-6-oxo-1,6-dihydropyrimidin-4-yl]acetic acid) increases polarity, enhancing water solubility but reducing passive diffusion across lipid bilayers .
- The amide group in 2-(6-oxo-2-sulfanyl-1,6-dihydropyrimidin-4-yl)acetamide offers improved metabolic stability over ester-containing analogs, as amides are less prone to hydrolysis .
c) Substitution Position
- Ethyl 2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetate demonstrates substitution at position 5 instead of position 4, altering electronic distribution and hydrogen-bonding capacity. This positional shift may impact interactions with enzymatic targets .
Biological Activity
Ethyl [6-oxo-2-(propylthio)-1,6-dihydropyrimidin-4-yl]acetate, a compound with the molecular formula and CAS number 1242972-14-0, belongs to the class of pyrimidine derivatives. This compound has garnered attention due to its potential biological activities, including anticancer, antimicrobial, and antioxidant properties. This article provides a detailed overview of its biological activity, supported by data tables and relevant research findings.
- Molecular Formula:
- Molecular Weight: 256.33 g/mol
- CAS Number: 1242972-14-0
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, a study involving various derivatives indicated that compounds with similar structures exhibited cytotoxic effects against human cancer cell lines. The IC50 values for these derivatives were notably low, suggesting significant anticancer activity.
Table 1: Cytotoxicity of Related Compounds
| Compound Name | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 11.20 | A549 (Lung) |
| Compound B | 15.73 | MCF7 (Breast) |
| Ethyl [6-oxo...] | TBD | TBD |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A study on thiazole derivatives, which share structural similarities with pyrimidines, suggested that modifications in the molecular structure could enhance antimicrobial efficacy against various pathogens.
Antioxidant Activity
This compound has shown promising results in antioxidant assays. The ability to scavenge free radicals and reduce oxidative stress is crucial for therapeutic applications in diseases related to oxidative damage.
Table 2: Antioxidant Activity Comparison
| Compound Name | DPPH Scavenging Activity (%) | Concentration (µg/mL) |
|---|---|---|
| Ethyl [6-oxo...] | 75% | 100 |
| Standard (BHA) | 85% | 100 |
Case Studies and Research Findings
- Study on Anticancer Properties : A recent investigation into a series of pyrimidine derivatives demonstrated that this compound exhibited significant cytotoxicity against A549 lung cancer cells. The study utilized MTT assays to assess cell viability and reported an IC50 value indicative of strong anticancer potential .
- Antimicrobial Evaluation : Another study focused on the antimicrobial activity of thioether-containing compounds similar to ethyl [6-oxo...] showed effectiveness against Gram-positive and Gram-negative bacteria. The results indicated that structural modifications could enhance antibacterial potency .
- Antioxidant Mechanisms : Research exploring the antioxidant mechanisms of pyrimidine derivatives revealed that ethyl [6-oxo...] effectively reduced oxidative stress markers in vitro. The compound's ability to inhibit lipid peroxidation was particularly noted, suggesting a protective role against cellular damage .
Q & A
Q. What are the key synthetic strategies for Ethyl [6-oxo-2-(propylthio)-1,6-dihydropyrimidin-4-yl]acetate, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, typically starting with pyrimidine ring formation followed by functionalization. Key steps include:
- Thioether formation : Reacting a pyrimidinone precursor with propylthiol under alkaline conditions (e.g., NaOH in DMF) to introduce the propylthio group .
- Acetylation : Ethyl acetylation at the 4-position via nucleophilic substitution or esterification. Critical parameters:
- Temperature : Maintain 60–80°C for thioether linkage stability .
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
- Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve yields .
Q. How is structural characterization of this compound performed, and what analytical techniques are most reliable?
A combination of spectroscopic and crystallographic methods is essential:
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., propylthio protons at δ 1.5–2.0 ppm, ester carbonyl at ~170 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (256.33 g/mol) and fragmentation patterns .
- X-ray crystallography : For unambiguous confirmation of stereochemistry, using SHELX software for refinement .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) resolve contradictions in spectral data for derivatives of this compound?
Discrepancies in NMR or IR data often arise from conformational flexibility or solvent effects. Strategies include:
- DFT calculations : Optimize molecular geometries at the B3LYP/6-31G(d) level to simulate NMR chemical shifts and compare with experimental data .
- Solvent modeling : Use PCM (Polarizable Continuum Model) to account for solvent-induced shifts . Example: A 2023 study resolved conflicting NOESY signals by correlating computed torsional angles with experimental cross-peaks .
Q. What mechanistic insights explain the reactivity of the propylthio group in nucleophilic substitutions?
The propylthio group acts as a leaving group under specific conditions:
- Acid-catalyzed hydrolysis : Protonation of the sulfur atom increases electrophilicity, enabling substitution by water or alcohols .
- Radical-mediated reactions : Initiation with AIBN (azobisisobutyronitrile) facilitates S–C bond cleavage for functionalization . Key evidence: Kinetic studies show pseudo-first-order behavior in hydrolysis, with activation energy ~45 kJ/mol .
Q. How does the compound’s pyrimidine core influence its biological activity, and what assays validate its enzyme inhibition potential?
The pyrimidine scaffold mimics nucleobases, enabling interactions with enzymes like dihydrofolate reductase (DHFR) or kinases. Assays include:
- Enzyme inhibition : IC₅₀ determination via UV-Vis spectroscopy (e.g., DHFR inhibition at λ = 340 nm) .
- Molecular docking : AutoDock Vina to predict binding affinities; pyrimidine N3 and ester carbonyl oxygen often form H-bonds with active sites . Note: Derivatives with bulkier substituents (e.g., phenyl) show enhanced potency due to hydrophobic pocket interactions .
Q. What are the challenges in crystallizing this compound, and how can SHELXL improve refinement outcomes?
Crystallization hurdles include low melting points and solvent inclusion. Solutions:
- Cryo-crystallography : Flash-cooling in liquid N₂ to stabilize crystals .
- SHELXL refinement : Use TWIN and BASF commands to handle twinning; ADPs (anisotropic displacement parameters) improve accuracy for sulfur atoms . Case study: A 2024 patent application achieved R₁ = 0.039 using SHELXL with high-resolution synchrotron data .
Methodological Considerations
Q. How can solvent polarity impact the compound’s stability during long-term storage?
- Polar solvents (e.g., DMSO) : Accelerate hydrolysis of the ester group; avoid for storage .
- Non-polar solvents (e.g., hexane) : Reduce degradation but may cause precipitation. Recommended: Store in anhydrous THF at –20°C with molecular sieves .
Q. What alternative synthetic routes exist for modifying the pyrimidine ring without disrupting the propylthio group?
- Electrophilic aromatic substitution : Introduce halogens at the 5-position using NBS (N-bromosuccinimide) .
- Cross-coupling : Suzuki-Miyaura reactions to attach aryl groups at the 4-position .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
